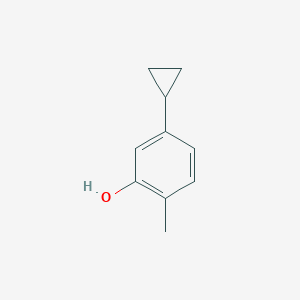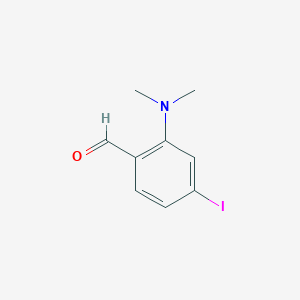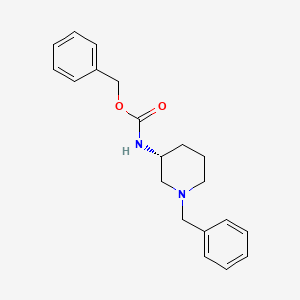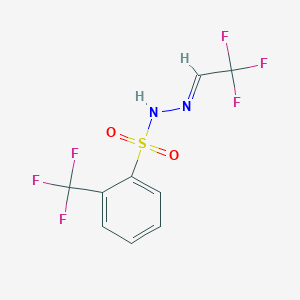
5-cyclopropyl-2-methylPhenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-2-methylPhenol: is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylPhenol can be achieved through several methods. One common approach involves the cyclopropylation of 2-methylphenol. This can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the cyclopropylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-cyclopropyl-2-methylPhenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylphenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopropylmethylphenol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-cyclopropyl-2-methylPhenol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further functionalization .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and antioxidant effects. It may have applications in the development of new pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of certain polymers and resins .
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-2-methylPhenol involves its interaction with various molecular targets. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it has anti-inflammatory effects by modulating the activity of cytokines and chemokines. The compound also interacts with cellular membranes, stabilizing them and preventing damage from reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
2-isopropyl-5-methylphenol (Thymol): Known for its antimicrobial and antioxidant properties.
4-morpholinomethyl-2-isopropyl-5-methylphenol: A derivative of thymol with enhanced biological activity.
4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol: Another thymol derivative with potential therapeutic applications.
Uniqueness: 5-cyclopropyl-2-methylPhenol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
5-cyclopropyl-2-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI-Schlüssel |
XBSSNETWDXYETO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)


